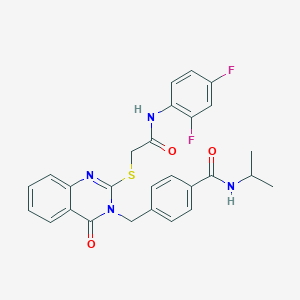

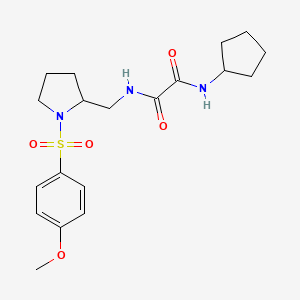

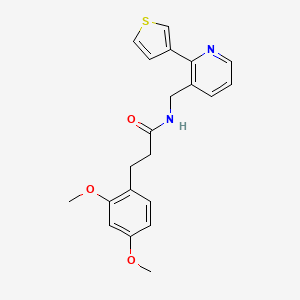

4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide" is a derivative of quinazolinone, a heterocyclic compound that has garnered interest due to its diverse pharmacological activities. The structure of this compound suggests it may have potential as a histone deacetylase (HDAC) inhibitor, which is a promising target for cancer therapy .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various reagents to introduce different functional groups. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride, which may serve as a key step in the synthesis of related compounds . Additionally, the synthesis of thioquinazolinone-based 2-aminobenzamide derivatives, which are structurally related to the compound , involves the design and synthesis of novel derivatives that have shown potent antiproliferative activities against various human cancer cell lines .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic quinazolinone core, which can be modified with various substituents to enhance biological activity. The single-crystal X-ray structure of related compounds, such as 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile, provides insight into the molecular conformation and potential interaction sites for biological targets .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including cyclization, acylation, and condensation, to form a diverse array of compounds with potential biological activities. For example, 2-benzoylamino-N-methyl-thiobenzamides can cyclize to form 3-methyl-2-phenylquinazolin-4-thiones, demonstrating the versatility of the quinazolinone scaffold in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. Theoretical calculations, such as DFT, can be used to predict vibrational spectroscopy data and molecular properties, such as electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets . Additionally, the antimicrobial activities of related heterocyclic compounds underscore the potential of quinazolinone derivatives to act as therapeutic agents [3, 6, 7].

科学的研究の応用

Synthesis and Pharmacological Activities

- Quinazoline derivatives, including compounds similar to the one , have been extensively studied for their antimicrobial properties. For instance, Desai et al. (2007) synthesized new compounds with potential antibacterial and antifungal activities, indicating the use of such compounds in developing new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).

- Research by Kumaraswamy et al. (2010) on 6-bromoquinazolinone derivatives highlights their pharmacological importance, including anti-inflammatory and antibacterial activities (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, & B. Rathinaraj, 2010).

Antibacterial Activity

- Singh et al. (2010) synthesized a series of triazoles with quinazoline derivatives, which demonstrated notable antibacterial activity against various bacterial strains (Singh, I., Kaur, H., Kumar, S., Kumar, A., & Kumar, A., 2010).

- Kuramoto et al. (2003) designed compounds with a 2,4-difluorophenyl group, showing potent antibacterial activities, especially against Gram-positive and Gram-negative bacteria (Kuramoto, Y., Ohshita, Y., Yoshida, J., Yazaki, A., Shiro, M., & Koike, T., 2003).

Antimicrobial and Anticonvulsant Activities

- Rajasekaran et al. (2013) reported on thioxoquinazolinone derivatives synthesized for antimicrobial and anticonvulsant activities, offering potential in developing new treatments in these areas (Rajasekaran, A., Rajamanickam, V., & Darlinquine, S., 2013).

Synthesis and Characterization

- Research by White and Baker (1990) involved the synthesis of compounds derived from quinazoline, contributing to the broader understanding of the chemical properties and potential applications of such compounds (White, J., & Baker, D., 1990).

Antitumor Activity

- Forsch et al. (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, including quinazolinone derivatives, to test as inhibitors of tumor cell growth, indicating potential in cancer research (Forsch, R., Wright, J. E., & Rosowsky, A., 2002).

特性

IUPAC Name |

4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N4O3S/c1-16(2)30-25(35)18-9-7-17(8-10-18)14-33-26(36)20-5-3-4-6-22(20)32-27(33)37-15-24(34)31-23-12-11-19(28)13-21(23)29/h3-13,16H,14-15H2,1-2H3,(H,30,35)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUDYKYWYNFVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)

![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)